Home > Products > Screening Compounds P16989 > BB87 Collagenase inhibitor
BB87 Collagenase inhibitor - 156680-39-6

BB87 Collagenase inhibitor

Catalog Number: EVT-1199954
CAS Number: 156680-39-6
Molecular Formula: C23H30N4O4
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BB87 Collagenase inhibitor is a compound designed to inhibit collagenase enzymes, which play a critical role in the degradation of collagen, a vital structural protein in various biological tissues. The inhibition of collagenase has significant implications in medical and cosmetic applications, particularly in preventing tissue damage and aging effects associated with collagen breakdown.

Source

BB87 is synthesized from various chemical precursors, often involving complex organic synthesis techniques. The compound's development is rooted in research aimed at creating effective inhibitors for bacterial collagenases, which are implicated in various pathological conditions.

Classification

BB87 falls under the category of collagenase inhibitors, specifically targeting bacterial collagenases. It is classified as an organic compound with specific structural features that enhance its inhibitory activity against these enzymes.

Synthesis Analysis

Methods

The synthesis of BB87 typically involves multi-step organic reactions. The process may include:

  1. Activation of Carboxylic Acids: Using reagents like EDC·HCl and HOBt to form amides from carboxylic acids.
  2. Formation of Hydroxamic Acids: Through a series of reactions, including diazo transfer and aminolysis.
  3. Purification: Utilizing chromatographic techniques to isolate the desired inhibitor from by-products.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of BB87. For instance, the use of dichloromethane as a solvent allows for effective solubilization of reactants while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular structure of BB87 includes key functional groups that contribute to its activity as a collagenase inhibitor. Typically, it features:

  • A hydroxamic acid moiety, which is crucial for binding to the active site of collagenases.
  • Lipophilic groups that enhance its interaction with the enzyme.

Data

The structural data can be represented through molecular modeling techniques, revealing the spatial arrangement of atoms and functional groups that facilitate its binding affinity to collagenases.

Chemical Reactions Analysis

Reactions

BB87 undergoes specific chemical reactions when interacting with collagenases:

  1. Enzyme Inhibition: The hydroxamic acid group chelates the catalytic zinc ion within the enzyme's active site.
  2. Binding Dynamics: The lipophilic regions interact with the enzyme's hydrophobic pockets, stabilizing the inhibitor-enzyme complex.

Technical Details

Kinetic studies often reveal the inhibition constants (K_i) for BB87 against various bacterial collagenases, demonstrating its potency and specificity compared to other known inhibitors.

Mechanism of Action

Process

The mechanism by which BB87 inhibits collagenase involves:

  1. Binding: The inhibitor binds to the active site of collagenases through non-covalent interactions.
  2. Catalytic Interference: By occupying the active site, BB87 prevents substrate access, thereby inhibiting enzymatic activity.

Data

Research has quantified this interaction through assays measuring enzyme activity before and after the introduction of BB87, providing insights into its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

BB87 typically exhibits:

  • A crystalline or amorphous solid state.
  • Solubility characteristics that may vary based on solvent polarity.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards nucleophiles due to its electrophilic functional groups.

Relevant data from studies often include melting points, solubility profiles, and spectral data (NMR, IR) confirming its structural integrity.

Applications

Scientific Uses

BB87 has several applications in scientific research and medicine:

  • Therapeutic Applications: Used in formulations aimed at treating diseases related to excessive collagen breakdown, such as arthritis or chronic wounds.
  • Cosmetic Applications: Incorporated into anti-aging products to inhibit collagenase activity, thereby preserving skin elasticity and reducing wrinkles.
  • Research Tools: Employed in laboratory settings to study collagen metabolism and the effects of collagenase on tissue integrity.

The development and application of BB87 highlight its significance in both therapeutic and cosmetic domains, showcasing its potential impact on health and aging-related conditions.

Introduction

Collagenases in Pathophysiology and Tissue Remodeling

Collagenases represent a specialized subclass of matrix metalloproteinases (MMPs) that play pivotal physiological roles in connective tissue homeostasis and pathological roles in tissue destruction processes. These zinc-dependent endopeptidases uniquely cleave native triple-helical fibrillar collagens (types I, II, III, IV, and XI) at specific sites, generating characteristic 3/4 and 1/4 fragments that subsequently denature into gelatin, becoming susceptible to further degradation by other proteases [5]. The collagenolytic activity resides within a conserved catalytic domain featuring a zinc ion coordinated by three histidine residues within the HEXGHXXGXXH sequence motif, flanked by a hydrophobic S1' pocket critical for substrate recognition [5]. Under physiological conditions, collagenase activity is tightly regulated during processes like embryonic development, wound healing, and tissue repair. However, dysregulated overexpression occurs in numerous pathological states, including:

  • Rheumatoid arthritis and osteoarthritis: Characterized by excessive collagen degradation in articular cartilage
  • Chronic non-healing wounds: Exhibiting prolonged inflammatory phases with elevated protease activity
  • Cancer metastasis: Facilitating tumor invasion through basement membrane and stromal barriers
  • Bacterial infections: Where microbial collagenases (e.g., from Clostridium histolyticum) act as virulence factors enabling tissue invasion [1] [10]

Rationale for Collagenase Inhibition in Therapeutic Contexts

The strategic inhibition of collagenases offers significant therapeutic potential across multiple clinical domains by preserving extracellular matrix (ECM) integrity. Unlike broad-spectrum protease inhibitors, targeted collagenase inhibition aims to mitigate pathological tissue destruction while sparing essential physiological remodeling. Key therapeutic rationales include:

  • Articular Cartilage Preservation: In osteoarthritis and inflammatory arthritides, collagenases (particularly MMP-1, MMP-8, MMP-13) initiate the irreversible degradation of type II collagen in cartilage, leading to loss of mechanical function and joint integrity. Inhibition at this initial cleavage step could prevent disease progression more effectively than targeting downstream gelatinases [2] [6].

  • Chronic Wound Management: Elevated MMP activity, including collagenases, creates a proteolytic imbalance in chronic ulcers (diabetic, venous, pressure-induced), degrading newly formed matrix proteins and growth factors essential for healing progression [8].

  • Anti-Metastatic Therapy: Tumor-associated MMPs facilitate cancer cell invasion by degrading peritumoral collagenous barriers. While broad-spectrum MMP inhibitors showed limited clinical success, targeted collagenase inhibition remains promising [8].

  • Antivirulence Strategy: Inhibiting bacterial collagenases (e.g., ColG and ColH from C. histolyticum) could limit tissue destruction and bacterial spread without exerting direct bactericidal pressure that drives antibiotic resistance [1] [10].

Overview of Collagenase Inhibitors: Natural vs. Synthetic Agents

Collagenase inhibitors broadly fall into two categories based on origin and chemical characteristics:

Natural Inhibitors:

  • Tissue Inhibitors of Metalloproteinases (TIMPs): Endogenous proteins (TIMP-1 to TIMP-4) forming 1:1 stoichiometric complexes with active MMPs. TIMP-1 and TIMP-2 demonstrate potent collagenase inhibition but suffer from poor bioavailability and limited tissue penetration [2] [6].
  • Plant-Derived Compounds: Numerous phytochemicals exhibit collagenase-inhibitory activity:
  • Polyphenols: Curcumin (IC₅₀ ~45 µM), biochanin A, 4',5-dihydroxyflavone, dihydrorobinetin, juglone, and capsaicin act primarily through zinc chelation and antioxidant mechanisms [1] [10].
  • Mycosporine-like Amino Acids (MAAs): Shinorine (IC₅₀ = 104.0 µM), porphyra (IC₅₀ = 105.9 µM) from marine algae show moderate competitive inhibition [3].Advantages include multi-target activity and favorable toxicity profiles; limitations involve moderate potency and undefined pharmacokinetics.

Synthetic Inhibitors:

  • Peptidomimetics: Designed to mimic collagen cleavage site structure (e.g., Z-Pro-D-Leu-D-Ala-NHOH; IC₅₀ ~1 µM against vertebrate collagenases) [9].
  • Chelating Agents: 1,10-Phenanthroline (IC₅₀ = 238.1 µM) and EDTA irreversibly chelate catalytic zinc but lack specificity [3].
  • Hydroxamate Derivatives: Batimastat (BB-94) and Marimastat (BB-2516) incorporate zinc-binding hydroxamate groups but exhibit poor solubility and musculoskeletal toxicity.
  • Non-peptidic Low Molecular Weight Compounds: Represented by BB87, designed for enhanced bioavailability and target specificity.

Table 1: Comparative Profile of Collagenase Inhibitor Classes

Inhibitor TypeExamplesMechanismAdvantagesLimitations
Endogenous ProteinsTIMP-1, TIMP-2Stoichiometric binding to active siteHigh specificity, physiological relevancePoor bioavailability, complex production
Plant-derived CompoundsCurcumin, Capsaicin, JugloneZinc chelation, antioxidant effectsFavorable safety profile, multi-target activityModerate potency (µM range), undefined PK/PD
PeptidomimeticsZ-Pro-D-Leu-D-Ala-NHOHSubstrate analog, zinc coordinationHigh potency (nM-µM)Metabolic instability, low oral bioavailability
Low MW SyntheticBB87Zinc chelation, competitive inhibitionSynthetic tractability, favorable PKLimited clinical efficacy data

BB87 as a Low Molecular Weight Synthetic Collagenase Inhibitor: Historical Context and Discovery

BB87 emerged in the early 1990s as a prototype low molecular weight synthetic inhibitor specifically engineered to target vertebrate collagenases. Developed as part of efforts to identify orally bioavailable alternatives to proteinaceous TIMPs, BB87 was characterized by its simple chemical structure, metabolic stability, and favorable pharmacokinetic profile relative to earlier peptide-based inhibitors [2]. Its discovery was contemporaneous with other hydroxamate-based inhibitors like batimastat but distinct in its application focus on connective tissue pathologies rather than oncology.

The foundational research on BB87 was reported in 1994 by researchers investigating metalloproteinase inhibition in bovine nasal cartilage models. Using interleukin-1 (IL-1) stimulated bovine nasal cartilage fragments, researchers demonstrated that BB87 prevented collagen breakdown in a dose-dependent manner. Notably, BB87 achieved complete inhibition of collagen release at concentrations that did not affect proteoglycan release, suggesting selective targeting of collagenolytic activity over aggrecanases. Higher concentrations were required to inhibit proteoglycan degradation, indicating differential inhibition thresholds for distinct ECM components [2].

Table 2: Key Experimental Findings for BB87 in Bovine Nasal Cartilage Model

ParameterFindingSignificance
Collagen Release InhibitionDose-dependent blockadeIC₅₀ significantly lower than for proteoglycan inhibition
SpecificityInhibited collagenolysis at concentrations not affecting proteoglycan releaseSelective action against collagen-degrading enzymes
Comparative EfficacyEqually effective as TIMP-1 and TIMP-2 in blocking collagen lossSynthetic compound matching efficacy of natural inhibitors
Therapeutic ImplicationPotential to modify connective tissue destruction in arthritidesPathophysiological relevance demonstrated ex vivo

BB87 represented a significant advancement in the pharmacological toolkit against collagenolytic enzymes. Its low molecular weight (approximately 400-500 Da) conferred advantages in tissue penetration over TIMPs (20-30 kDa). Mechanistically, BB87 functions primarily through competitive inhibition at the collagenase active site, likely via zinc ion coordination, though its exact structural details remain less characterized than later-generation inhibitors. Positioned historically between early nonspecific chelators (e.g., EDTA) and later targeted therapies, BB87 provided crucial proof-of-concept that small synthetic molecules could achieve therapeutic modulation of collagen degradation [2] [6] [9].

Properties

CAS Number

156680-39-6

Product Name

BB87 Collagenase inhibitor

IUPAC Name

(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(2S)-1-oxo-3-phenyl-1-(pyridin-3-ylmethylamino)propan-2-yl]butanediamide

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H30N4O4/c1-16(2)11-19(13-21(28)27-31)22(29)26-20(12-17-7-4-3-5-8-17)23(30)25-15-18-9-6-10-24-14-18/h3-10,14,16,19-20,31H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/t19-,20+/m1/s1

InChI Key

NLZAWJFCYBNYPE-UXHICEINSA-N

SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2

Synonyms

BB87 collagenase inhibitor

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.